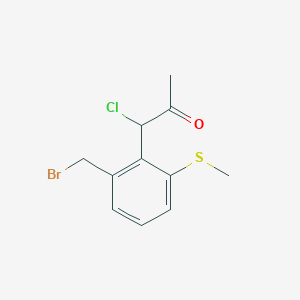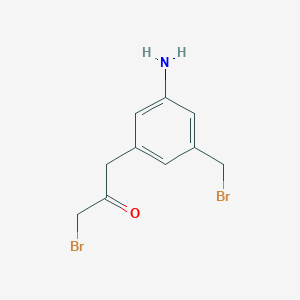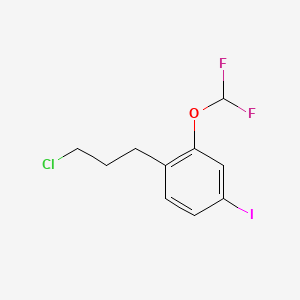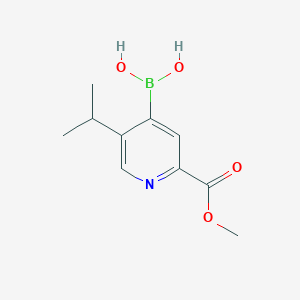
(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C10H14BNO4 It is a boronic acid derivative that features a pyridine ring substituted with an isopropyl group, a methoxycarbonyl group, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the recycling of catalysts and solvents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding boronic ester or borate under oxidative conditions.
Substitution: Nucleophilic substitution reactions at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the case of Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent coupling with the halide . In biological systems, boronic acids can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
4-Pyridinylboronic acid: Used in similar cross-coupling reactions but lacks the isopropyl and methoxycarbonyl substituents.
Phenylboronic acid: A simpler boronic acid used in a wide range of coupling reactions.
Pinacol boronic esters: More stable boronic acid derivatives used in similar synthetic applications.
Uniqueness: (5-Isopropyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methoxycarbonyl groups can also impact its solubility and interaction with other molecules, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14BNO4 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-methoxycarbonyl-5-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)7-5-12-9(10(13)16-3)4-8(7)11(14)15/h4-6,14-15H,1-3H3 |
InChI Key |
UGYRADCNAUDBOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C(C)C)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


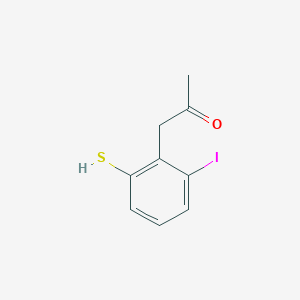
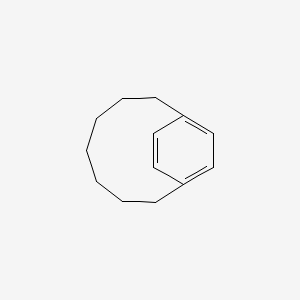
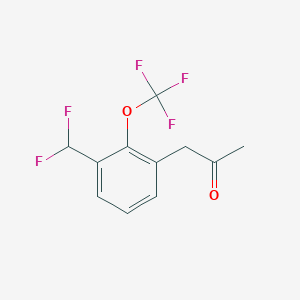
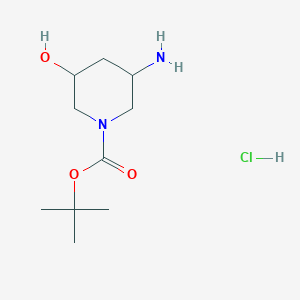
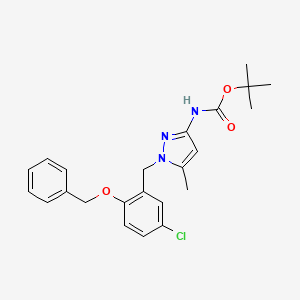
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)
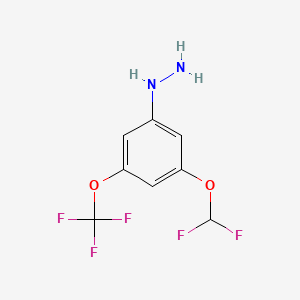
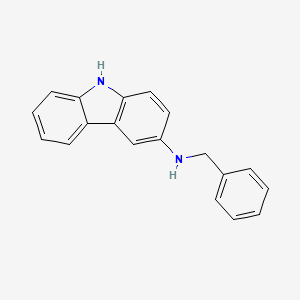
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

